![molecular formula C7H2BrF2N B180671 4-Bromo-2,5-difluorobenzonitrile CAS No. 133541-45-4](/img/structure/B180671.png)
4-Bromo-2,5-difluorobenzonitrile
Overview
Description
4-Bromo-2,5-difluorobenzonitrile is a chemical compound with the molecular formula C7H2BrF2N . It has an average mass of 217.998 Da and a monoisotopic mass of 216.933853 Da . It is used as an organic synthesis intermediate and a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2,5-difluorobenzonitrile consists of a benzene ring substituted with a bromine atom, two fluorine atoms, and a nitrile group . The positions of these substituents on the benzene ring give the compound its unique properties.Physical And Chemical Properties Analysis
4-Bromo-2,5-difluorobenzonitrile is a solid at room temperature . It has a molecular weight of 218 and is stored in a dry, cool, and well-ventilated place .Scientific Research Applications
4-Bromo-2,5-difluorobenzonitrile: A Comprehensive Analysis of Scientific Research Applications
Pharmaceutical Industry Dopamine Modulation: 4-Bromo-2,5-difluorobenzonitrile has shown promise in the pharmaceutical industry, particularly as a modulator of dopamine neurotransmission. It is considered a dopaminergic stabilizer and could have potential applications in treating central nervous system (CNS) disorders, notably Alzheimer’s disease .
Organic Synthesis Intermediate for Chemical Production: This compound serves as an important intermediate in the synthesis of various chemicals. It is utilized in producing drugs such as anticancer agents, antifungal agents, and antiviral agents, highlighting its significance in the pharmaceutical sector .
Agrochemical Industry Pesticides and Herbicides: In the agrochemical industry, 4-Bromo-2,5-difluorobenzonitrile is used to produce pesticides and herbicides, showcasing its versatility beyond pharmaceuticals .
Bioorganic Chemistry Reagent in Reactions: As a fluorinated benzoic acid derivative, it is a versatile compound that can be used as a reagent in a variety of organic and inorganic reactions within bioorganic chemistry laboratories .
Computational Chemistry Simulation Visualizations: The compound’s data, including NMR, HPLC, LC-MS, UPLC & more, are utilized in computational chemistry for simulation visualizations with programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .
Synthesis Methodology Benzylic Position Reactions: It plays a role in reactions at the benzylic position which are crucial for synthesis problems in organic chemistry .
Safety and Hazards
4-Bromo-2,5-difluorobenzonitrile is associated with several safety hazards. It has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with the compound include H302+H312+H332-H315-H319-H335, indicating potential harm if swallowed, in contact with skin, or if inhaled, and potential to cause skin and eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust, vapor, mist, or gas, and using personal protective equipment .
properties
IUPAC Name |
4-bromo-2,5-difluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2N/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEQHIRFLYNDKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566548 | |
Record name | 4-Bromo-2,5-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30566548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,5-difluorobenzonitrile | |
CAS RN |
133541-45-4 | |
Record name | 4-Bromo-2,5-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30566548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2,5-difluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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